molecular formula C19H21BrN4O2 B12911959 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide CAS No. 21271-24-9

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide

Cat. No.: B12911959
CAS No.: 21271-24-9
M. Wt: 417.3 g/mol
InChI Key: WMERJWHXTWKRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity & Structural Characterization

Systematic Nomenclature & IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its bicyclic core and substituent arrangement. The parent structure, 4H-pyrazino[1,2-a]pyrimidin-4-one, consists of a pyrimidine ring fused to a pyrazine moiety, with ketone oxygenation at position 4. The substituents—3-phenyl and 2-(2-(pyrrolidin-1-yl)ethoxy)—are prioritized based on Cahn-Ingold-Prelog rules. The hydrobromide salt designation indicates protonation at the pyrrolidine nitrogen, forming a 1:1 cation-anion pair.

Alternative nomenclature includes 3-phenyl-2-[2-(pyrrolidin-1-yl)ethoxy]-4H-pyrazino[1,2-a]pyrimidin-4-one hydrobromide, emphasizing the ether-linked pyrrolidine side chain. Synonymous identifiers such as CAS 21271-24-9 and PubChem CID 88847 (related derivatives) further catalog this compound in chemical registries.

Molecular Formula & Weight Analysis

The molecular formula C₁₉H₂₁BrN₄O₂ reflects the compound’s composition:

  • 19 carbon atoms : Distributed across the pyrazino-pyrimidinone core (10 carbons), phenyl group (6 carbons), and pyrrolidinyl-ethoxy chain (3 carbons).
  • 21 hydrogen atoms : Including aromatic hydrogens (phenyl), aliphatic hydrogens (pyrrolidine and ethoxy), and exchangeable protons.
  • Bromine : As the counterion in the hydrobromide salt.
  • 4 nitrogen atoms : Two in the pyrimidine ring, one in the pyrazine ring, and one in the pyrrolidine group.
  • 2 oxygen atoms : The ketone group and ether linkage.

The molecular weight of 417.3 g/mol is calculated as follows:
$$
\text{MW} = (12.01 \times 19) + (1.01 \times 21) + 79.90 + (14.01 \times 4) + (16.00 \times 2) = 417.3 \, \text{g/mol}
$$
This matches experimental values from mass spectrometry studies.

Table 1: Molecular Formula Breakdown
Component Quantity Atomic Contribution
Carbon 19 228.19 g/mol
Hydrogen 21 21.21 g/mol
Bromine 1 79.90 g/mol
Nitrogen 4 56.04 g/mol
Oxygen 2 32.00 g/mol
Total 417.34 g/mol

Salt Formation Rationale & Protonation Sites

The hydrobromide salt forms via protonation of the pyrrolidine nitrogen, which possesses a lone electron pair available for acid-base reactions. Hydrobromic acid (HBr) donates a proton to the tertiary amine, yielding a positively charged pyrrolidinium ion and a bromide counterion. This salt formation enhances aqueous solubility and crystallinity, critical for purification and pharmaceutical formulation.

Key structural features influencing protonation include:

  • Basicity of the pyrrolidine nitrogen : The saturated five-membered ring increases basicity compared to aromatic amines.
  • Steric accessibility : The ethoxy linker positions the pyrrolidine nitrogen for efficient protonation without steric hindrance from the phenyl group.

Comparative studies of analogous compounds (e.g., dimethylaminoethoxy derivatives) show reduced solubility in non-salt forms, underscoring the hydrobromide’s practical advantages.

Comparative Analysis of Synonymous Derivatives

Structural analogs of this compound vary primarily in their amine substituents and counterion selection. The following derivatives highlight key differences:

Table 2: Derivative Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent
2-(2-Dimethylaminoethoxy)-3-phenyl-4H-pyrazino[1,2-a]pyrimidin-4-one C₁₇H₁₉N₄O₂ 311.36 Dimethylaminoethoxy
3-Phenyl-2-[2-(pyrrolidin-1-yl)ethoxy]-4H-pyrazino[1,2-a]pyrimidin-4-one C₁₉H₂₁N₄O₂ 337.40 Pyrrolidinylethoxy
Hydrobromide salt (current compound) C₁₉H₂₁BrN₄O₂ 417.34 Pyrrolidinylethoxy + HBr

The dimethylaminoethoxy derivative (MW 311.36 g/mol) lacks the bromine counterion and pyrrolidine ring, resulting in lower molecular weight and altered solubility. The pyrrolidinyl group’s larger size and cyclic structure enhance lipophilicity compared to linear amines, influencing receptor binding in pharmacological contexts.

Properties

CAS No.

21271-24-9

Molecular Formula

C19H21BrN4O2

Molecular Weight

417.3 g/mol

IUPAC Name

3-phenyl-2-(2-pyrrolidin-1-ylethoxy)pyrazino[1,2-a]pyrimidin-4-one;hydrobromide

InChI

InChI=1S/C19H20N4O2.BrH/c24-19-17(15-6-2-1-3-7-15)18(21-16-14-20-8-11-23(16)19)25-13-12-22-9-4-5-10-22;/h1-3,6-8,11,14H,4-5,9-10,12-13H2;1H

InChI Key

WMERJWHXTWKRJV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=C(C(=O)N3C=CN=CC3=N2)C4=CC=CC=C4.Br

Origin of Product

United States

Preparation Methods

The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves multiple stepsThe final step involves the formation of the monohydrobromide salt .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives of 4H-pyrazino(1,2-a)pyrimidin-4-one. For instance, compounds derived from this scaffold have shown significant inhibition of hyaluronidase enzyme activity, which is linked to inflammation processes. In vitro testing demonstrated that certain derivatives exhibited greater growth inhibition than standard anti-inflammatory drugs such as Indomethacin at specific concentrations .

Table 1: Anti-inflammatory Activity of Derivatives

Compound NameStructureActivity Level
Compound 4eN-methylpiperazine derivativeHigher inhibition than Indomethacin
Compound 5fPiperazine ethoxy ethanol derivativeSignificant growth inhibition

These findings suggest that modifications to the core structure can enhance the pharmacological profile of these compounds.

Analgesic Properties

In addition to anti-inflammatory effects, some derivatives have been evaluated for their analgesic properties. For example, studies involving new imides derived from similar structures indicated significant activity in pain models compared to traditional analgesics like aspirin and morphine . The relationship between chemical structure and biological activity was explored through structure-activity relationship (SAR) analyses.

Synthesis and Derivative Development

The synthesis of 4H-pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Various methods have been employed to optimize yield and purity, including:

  • Condensation Reactions : Utilizing nitrogen-containing heterocycles to append functional groups.
  • X-ray Diffraction Studies : Used to confirm the structures of synthesized compounds .

Table 2: Summary of Synthetic Routes

Synthetic MethodDescription
Condensation with Chlorinated CompoundsForms derivatives with enhanced biological activity
X-ray Diffraction AnalysisConfirms structural integrity and arrangement

Biological Interaction Studies

Interaction studies have been crucial in understanding the pharmacodynamics of 4H-pyrazino(1,2-a)pyrimidin-4-one derivatives. Preliminary research indicates binding affinities with various biological targets, which is essential for elucidating mechanisms of action. Such studies are pivotal for advancing drug development processes.

Mechanism of Action

The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Position 3 Modifications

  • Halogenated groups (e.g., 3-chloro derivatives): Increase electrophilicity and metabolic stability, as seen in halogenated pyrido-pyrimidinones .
  • Heteroaromatic groups (e.g., pyrazolo[1,5-a]pyrazin-2-yl) : Improve solubility and selectivity, as reported in patent applications .

Position 2 Modifications

  • 2-(1-Pyrrolidinyl)ethoxy (target compound) : The pyrrolidine moiety may enhance blood-brain barrier penetration, a feature exploited in CNS-targeting drugs .
  • Piperidinyl or piperazinyl analogs : Increase basicity and solubility, as observed in derivatives with 4-methylpiperazin-1-yl or 1-methylpiperidin-4-yl groups .
  • Fluoroalkyl chains (e.g., 2-fluoroethyl) : Improve pharmacokinetic profiles by reducing cytochrome P450 metabolism .

Salt Forms and Solubility

The monohydrobromide salt of the target compound contrasts with free bases or other salts (e.g., hydrochlorides). Hydrobromide salts generally offer higher crystallinity and stability under physiological conditions compared to hydrochloride counterparts, though solubility may vary with pH .

Structural Characterization

¹H and ¹³C NMR spectroscopy are standard for verifying substituent placement and salt formation, as validated in studies of halogenated derivatives .

Pharmacological Implications

  • Kinase inhibition: Pyrido-pyrimidinones with piperidinyl groups exhibit activity against tyrosine kinases .
  • Antimicrobial activity : Halogenated derivatives demonstrate efficacy against bacterial strains .

Biological Activity

The compound 4H-Pyrazino(1,2-a)pyrimidin-4-one, 3-phenyl-2-(2-(1-pyrrolidinyl)ethoxy)-, monohydrobromide is a member of the pyrazino-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound's structure features a pyrazino-pyrimidinone core, which is known for its ability to interact with various biological targets. The synthesis of such compounds typically involves multi-step processes that can include cyclization reactions and functionalization techniques. Recent advancements have streamlined these synthetic pathways, allowing for more efficient production of derivatives with enhanced biological activity .

Table 1: Structural Characteristics

ComponentDescription
Core StructurePyrazino(1,2-a)pyrimidin-4-one
Substituents3-phenyl, 2-(2-(1-pyrrolidinyl)ethoxy)
Salt FormMonohydrobromide

Antimicrobial Properties

Research indicates that compounds within the pyrazino-pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown promising activity against Mycobacterium tuberculosis (Mtb), which is critical given the global burden of tuberculosis. The mechanism of action often involves interference with bacterial cell wall biosynthesis and respiratory processes .

Anticancer Activity

The anticancer potential of pyrazino-pyrimidines has also been documented. Studies have demonstrated that certain derivatives can inhibit key kinases involved in cancer proliferation. For example, modifications to the core structure can enhance selectivity and potency against various cancer cell lines .

Case Study: Antitubercular Activity

A specific study highlighted the efficacy of a related compound in inhibiting Mtb growth. The compound demonstrated a dose-dependent inhibition profile, achieving over 90% inhibition at optimal concentrations. This underscores the potential for developing new anti-TB agents from this chemical scaffold .

Table 2: Biological Activity Overview

Activity TypeTarget Organism/Cell LineIC50 (µg/mL)Reference
AntitubercularMycobacterium tuberculosis50
AnticancerVarious cancer cell linesVaries
AntimicrobialVarious bacterial strainsVaries

The biological activity of 4H-Pyrazino(1,2-a)pyrimidin-4-one is primarily attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation.
  • Disruption of Cell Wall Synthesis : Some derivatives affect the integrity of bacterial cell walls, leading to increased susceptibility to antibiotics.
  • Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cancer cell survival and proliferation.

Q & A

Q. What are the critical considerations for synthesizing this compound with high purity?

Methodological Answer:

  • Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts. For pyrido-pyrimidine derivatives, cycloaddition reactions using chalcones and aldoximes have been effective .
  • Use HPLC or UPLC with a C18 column to monitor purity, referencing retention times and UV spectra for comparison to known standards .
  • Confirm salt formation (monohydrobromide) via elemental analysis or ion chromatography to ensure stoichiometric equivalence of HBr .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Combine 1^1H/13^13C NMR to verify substituent positions (e.g., phenyl at C3, pyrrolidinylethoxy at C2). Compare chemical shifts to analogous pyrido-pyrimidine systems .
  • High-resolution mass spectrometry (HRMS) should match the theoretical molecular mass (±2 ppm). For the bromide salt, include ESI-MS in positive ion mode to detect [M+H]+^+ and bromide counterion .
  • X-ray crystallography can resolve ambiguities in stereochemistry or salt coordination if single crystals are obtainable .

Q. What solubility and stability parameters are essential for in vitro assays?

Methodological Answer:

  • Determine solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) using nephelometry or UV-Vis spectroscopy. Pyrimidine derivatives often require co-solvents like PEG-400 for aqueous compatibility .
  • Assess thermal stability via DSC/TGA to identify decomposition thresholds (e.g., >150°C suggests room-temperature stability for short-term assays) .
  • Monitor photostability under UV/visible light using accelerated degradation studies .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across cell lines?

Methodological Answer:

  • Perform dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific sensitivity. Use ANOVA with post-hoc tests to quantify variability .
  • Evaluate off-target effects via kinase profiling or proteome-wide affinity pulldown assays. Pyrimidine analogs may interact with ATP-binding pockets in kinases .
  • Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to rule out assay-specific artifacts .

Q. What strategies optimize structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Synthesize analogs with modified pyrrolidine (e.g., piperidine substitution) or ethoxy linker variations. Compare IC50_{50} values in target-specific assays .
  • Use molecular docking (e.g., AutoDock Vina) to model interactions with hypothetical targets, prioritizing residues with hydrogen-bonding or hydrophobic complementarity .
  • Apply QSAR models incorporating Hammett constants or logP values to predict bioactivity trends .

Q. How should researchers address discrepancies in reported metabolic stability?

Methodological Answer:

  • Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Normalize results to control compounds (e.g., verapamil for CYP3A4 activity) .
  • Investigate phase II metabolism (e.g., glucuronidation) using UDP-glucuronosyltransferase assays. Pyrimidine derivatives often undergo oxidative metabolism via CYP450 isoforms .
  • Compare in silico predictions (e.g., SwissADME) with experimental data to identify computational model limitations .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Implement strict QC protocols: ≥95% purity (HPLC), residual solvent analysis (GC-MS), and endotoxin testing (<0.1 EU/mg) for in vivo work .
  • Use a master cell bank and standardized culture conditions to reduce cellular heterogeneity .
  • For in vivo studies, randomize animals across treatment groups and blind analysts to minimize bias .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between 2D vs. 3D cell models?

Methodological Answer:

  • Assess penetration efficiency in 3D spheroids using confocal microscopy with fluorescent analogs. Poor penetration may explain reduced efficacy in 3D models .
  • Compare hypoxia markers (e.g., HIF-1α) in 2D vs. 3D systems, as pyrimidines may exhibit oxygen-dependent mechanisms .
  • Use transcriptomics (RNA-seq) to identify differential gene expression in 3D models that confer resistance .

Q. Why does salt form (monohydrobromide) impact crystallinity unpredictably?

Methodological Answer:

  • Screen counterions (e.g., chloride, sulfate) during salt formation to identify crystalline candidates. Bromide’s polarizability may disrupt lattice packing .
  • Analyze crystal lattice energy via PXRD and computational tools (e.g., Mercury CSD) to correlate with solubility/stability .
  • Explore co-crystallization with co-formers (e.g., succinic acid) to enhance crystallinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.